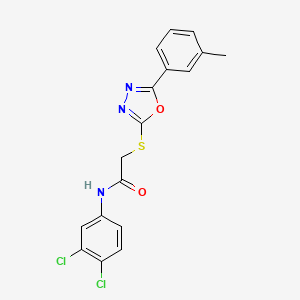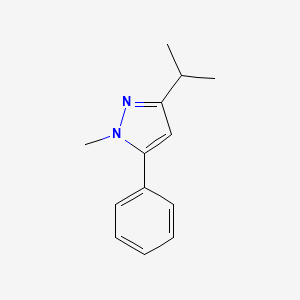
5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a dichloromethylphenoxy group, which contributes to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 2,4-Dichloro-6-methylphenoxy group: This step involves the reaction of 2,4-dichloro-6-methylphenol with an appropriate alkylating agent to form the 2,4-dichloro-6-methylphenoxy group.
Formation of the 1,3,4-oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carbonyl compound to form the 1,3,4-oxadiazole ring.
Coupling of the two fragments: The final step involves the coupling of the 2,4-dichloro-6-methylphenoxy group with the 1,3,4-oxadiazole ring to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the dichloromethylphenoxy group, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored the compound’s potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new agrochemicals and pharmaceuticals, as well as in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the growth of bacteria by targeting bacterial enzymes involved in cell wall synthesis. Additionally, the compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine can be compared with other similar compounds, such as:
2,4-Dichloro-6-methylpyrimidine: This compound shares the dichloromethylphenoxy group but has a pyrimidine ring instead of an oxadiazole ring.
2,4-Dichloro-6-methylphenoxyacetic acid: This compound has a similar phenoxy group but lacks the oxadiazole ring.
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but have different substituents on the ring.
The uniqueness of this compound lies in its combination of the dichloromethylphenoxy group and the oxadiazole ring, which imparts specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C10H9Cl2N3O2 |
|---|---|
Molekulargewicht |
274.10 g/mol |
IUPAC-Name |
5-[(2,4-dichloro-6-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C10H9Cl2N3O2/c1-5-2-6(11)3-7(12)9(5)16-4-8-14-15-10(13)17-8/h2-3H,4H2,1H3,(H2,13,15) |
InChI-Schlüssel |
UKMWXXCNHSOYEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OCC2=NN=C(O2)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-([1,1'-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11784827.png)


![(3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B11784844.png)



![6-Bromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11784860.png)


![2,7-Difluorobenzo[d]oxazole](/img/structure/B11784874.png)

![2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11784886.png)
